molecular formula CHN2Na B105896 Sodium cyanamide CAS No. 17292-62-5

Sodium cyanamide

Cat. No. B105896
CAS RN: 17292-62-5
M. Wt: 64.022 g/mol
InChI Key: MBEGFNBBAVRKLK-UHFFFAOYSA-N
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Description

Sodium cyanamide is a chemical compound that has been studied for its selective inhibition of protein synthesis in cancer cells, particularly in colon cancer. It operates through its tautomeric acidic form, isocyanic acid, and acts as a protein carbamylating agent . Despite its effects in vivo, sodium cyanamide does not exhibit the same inhibitory effects on cultured cells, suggesting that its mechanism of action may involve in vivo metabolism or utilization . The compound has also been implicated in the study of high-altitude physiology, where it has been used to induce a leftward shift in the oxygen dissociation curve, challenging the classical idea that a low hemoglobin-oxygen affinity is beneficial for life at high altitudes .

Synthesis Analysis

The synthesis of sodium cyanamide-related compounds has been explored in the context of quaternary transition-metal cyanamides, such as Na2MnSn2(NCN)6, which are synthesized through reactions that reflect low-symmetry modifications of the [NiAs]-type MNCN structure . The cyanamide moiety itself is a versatile building block for the synthesis of nitrogen-containing heterocycles, with various methods reported for the preparation of alkyl- and N-acylcyanamides .

Molecular Structure Analysis

The molecular structure of sodium cyanamide has been a subject of debate, with tautomerism between the structures NH2CN and NH:C:NH. The equilibrium is thought to be considerably in favor of the cyanide structure . In the case of quaternary transition-metal cyanamides, the structure comprises hexagonal close-packed arrays of NCN2- anions with metal cations occupying octahedral holes, demonstrating the importance of octahedral twist and cyanamide tilt displacements .

Chemical Reactions Analysis

Sodium cyanamide's reactivity has been studied in various contexts. It has been shown to undergo nucleophilic additions, cycloadditions, radical chemistry, and coordination chemistry . The cyanamide moiety's reactivity is highlighted by its ability to form nitrogen-containing heterocycles, which are of significant interest in both organic synthesis and medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium cyanamide are closely related to its biological activity. For instance, sodium cyanate, a related compound, has been shown to alter glutathione homeostasis in rodent brains, which is relevant to neurodegenerative diseases in protein-deficient populations . The compound's ability to inhibit protein synthesis selectively in tumor cells without affecting normal cells has been attributed to its conversion to a short-lived metabolite by the liver microsomes' drug-metabolizing system . Additionally, sodium cyanamide's effect on globin synthesis in sickle cell disease has been documented, with dose-related suppression of hemoglobin synthesis observed .

Safety And Hazards

Sodium cyanide is a toxic chemical and should not be released to the environment either carelessly or by disposal . The mist and the vapor of the chemical can be dangerous to the nasal cavity . It can also cause damage to plant growth . Sodium cyanide is among the most rapidly acting of all known poisons .

properties

IUPAC Name

sodium;cyanoazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHN2.Na/c2-1-3;/h2H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEGFNBBAVRKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[NH-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHN2Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051791
Record name Sodium cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.022 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium cyanamide

CAS RN

17292-62-5
Record name Cyanamide, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017292625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanamide, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium cyanamidate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium cyanamide

Citations

For This Compound
359
Citations
MJ Sole, AD Yoffe - Proceedings of the Royal Society of …, 1964 - royalsocietypublishing.org
… The decomposition of sodium cyanamide, thallous cyanamide, and lead cyanamide have … In many respects the decomposition of sodium cyanamide resembles that of sodium azide. …
Number of citations: 3 royalsocietypublishing.org
SK Deb, AD Yoffe - Transactions of the Faraday Society, 1959 - pubs.rsc.org
… a sodium cyanamide solution to a hot concentrated solution of thallous nitrate or sulphate. During the addition of the sodium cyanamide… the addition of a sodium cyanamide solution to a …
Number of citations: 48 pubs.rsc.org
HT Nagasawa, K Chul-Hoon, EG DeMaster… - Biochemical …, 1986 - Elsevier
… The sodium salt of Cl-‘* CIAC was prepared by the acetylation of sodium cyanamide (192 … a white solid which was slightly contaminated with sodium cyanamide as shown by TLC. A 10 …
Number of citations: 12 www.sciencedirect.com
MJ Sole, AD Yoffe - Proceedings of the Royal Society of …, 1964 - royalsocietypublishing.org
… it is concluded that while sodium cyanamide is an ionic solid, … can introduce colour centres into sodium cyanamide, but only … state decomposition of sodium cyanamide but bond fission …
Number of citations: 11 royalsocietypublishing.org
GF Morrell, P Burgen - Journal of the Chemical Society, Transactions, 1914 - pubs.rsc.org
… Apart altogether from the minor question of differences in the degree of hydrolysis of sodium cyanamide and sodium dicyanodiamide, it is obvious that since the molecular concentration …
Number of citations: 6 pubs.rsc.org
MJ Sole, AD Yoffe - Nature, 1963 - nature.com
IRRADIATION of pellets of sodium cyanamide at room temperature with ultra-violet from a high-pressure mercury lamp, or with 2-MeV electrons, results in the formation of a number of …
Number of citations: 4 www.nature.com
CH Kwon, HT Nagasawa, EG DeMaster… - Journal of medicinal …, 1986 - ACS Publications
… and in good yields by reacting 3 equiv of sodium cyanamide in freshly distilled dry tetrahydrofuran (THF) with the appropriateacyl chlorides. All of theacylcyanamides were stable …
Number of citations: 35 pubs.acs.org
CJ Mattia, JD Adams Jr, SC Bondy - Biochemical pharmacology, 1993 - Elsevier
… inhibitor sodium cyanamide (100 mg/kg body wt) or the alcohol dehydrogenase … ’Z) pretreated with sodium cyanamide. Fractions were preincubated with sodium cyanamide 15 min prior …
Number of citations: 133 www.sciencedirect.com
A Miller - The Journal of organic chemistry, 1984 - ACS Publications
… are the reactions of simple aliphatic ketones with cyanamide at 60 C for 6 h to give the corresponding cyanoimino compound in moderate yield1 and the reaction of sodium cyanamide …
Number of citations: 34 pubs.acs.org
M Becker, M Jansen - Solid state sciences, 2000 - Elsevier
The synthesis of K 2 CN 2 was carried out by reaction of potassium hydrogen cyanamide (KHCN 2 ) with potassium amide (KNH 2 ) in liquid ammonia. The crystal structure has been …
Number of citations: 39 www.sciencedirect.com

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